REACTION_CXSMILES
|
[F:1][C:2]([F:15])([C:11]([F:14])([F:13])[F:12])[C:3]([F:10])([F:9])[C:4](=[CH2:8])[C:5](O)=[O:6].[NH2:16][C:17]([NH2:19])=[O:18].C(OC(=O)C)(=O)C>C(O)C>[F:1][C:2]([F:15])([C:11]([F:14])([F:13])[F:12])[C:3]([F:10])([F:9])[CH:4]1[CH2:8][NH:19][C:17](=[O:18])[NH:16][C:5]1=[O:6]
|
Name
|
α-heptafluoropropylacrylic acid
|
Quantity
|
240 mg
|
Type
|
reactant
|
Smiles
|
FC(C(C(C(=O)O)=C)(F)F)(C(F)(F)F)F
|
Name
|
|
Quantity
|
64 mg
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C1C(NC(NC1)=O)=O)(F)F)(C(F)(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 180 mg | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |